N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CIQ, and it has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of CIQ is not fully understood. However, it has been suggested that CIQ may act as a dopamine receptor antagonist, specifically targeting the D2 receptor. This action may lead to a decrease in dopamine signaling, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CIQ has been shown to have various biochemical and physiological effects. In animal models, CIQ has been shown to decrease dopamine release and increase acetylcholine release in the striatum. It has also been shown to decrease the activity of tyrosine hydroxylase, an enzyme involved in dopamine synthesis. Additionally, CIQ has been shown to decrease the expression of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using CIQ in lab experiments is its specificity for the D2 dopamine receptor. This specificity allows researchers to selectively target this receptor and study its function. However, one limitation is that CIQ may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for CIQ research. One area of interest is the development of CIQ derivatives with improved specificity and potency. Additionally, CIQ could be used in combination with other drugs to enhance its therapeutic potential. Finally, CIQ could be used as a tool to study the role of dopamine receptors in various neurological disorders.
In conclusion, CIQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of CIQ in various scientific research applications.
Synthesis Methods
CIQ can be synthesized using different methods, including the reaction of 2-chloroacrylonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by the reaction of the resulting intermediate with acetylacetone. Another method involves the reaction of 2-chloroacrylonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by the reaction of the resulting intermediate with ethyl acetoacetate.
Scientific Research Applications
CIQ has been used in various scientific research applications, including as a potential therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, CIQ has been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.
properties
IUPAC Name |
N-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-14(19)17-7-5-15(20)18-8-6-11-9-13(16)4-3-12(11)10-18/h2-4,9H,1,5-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWPFUYWFTFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC2=C(C1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.